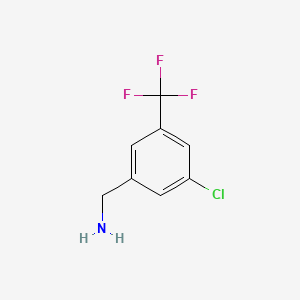

(3-Chloro-5-(trifluoromethyl)phenyl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-chloro-5-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3N/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3H,4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCLAXYMPBCHQIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595124 | |

| Record name | 1-[3-Chloro-5-(trifluoromethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400771-41-7 | |

| Record name | 1-[3-Chloro-5-(trifluoromethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-5-(trifluoromethyl)benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Chloro-5-(trifluoromethyl)phenyl)methanamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

(3-Chloro-5-(trifluoromethyl)phenyl)methanamine , with the CAS number 400771-41-7 , is a substituted benzylamine that serves as a critical building block in medicinal chemistry and organic synthesis. The strategic placement of a chloro and a trifluoromethyl group on the phenyl ring imparts unique electronic and steric properties to the molecule, making it a valuable synthon for the development of novel pharmaceuticals and other functional materials. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic approaches, spectroscopic characterization, and its applications, particularly in the synthesis of bioactive compounds.

Core Properties and Characteristics

This compound is a liquid at room temperature, typically appearing as a clear, light green or yellow substance[1]. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 400771-41-7 | [1][2] |

| Molecular Formula | C₈H₇ClF₃N | [1][2] |

| Molecular Weight | 209.6 g/mol | [1] |

| Boiling Point | 204 °C at 760 mmHg | [2] |

| Density | 1.353 g/cm³ | [2] |

| Flash Point | 77.2 °C | [2] |

| Appearance | Clear, light green/yellow liquid | [1] |

| InChI Key | GCLAXYMPBCHQIK-UHFFFAOYSA-N | [2] |

The presence of the trifluoromethyl group significantly influences the molecule's properties. The high electronegativity of the fluorine atoms makes the trifluoromethyl group a strong electron-withdrawing substituent. This electronic effect, combined with the chloro group, modulates the basicity of the amine and the reactivity of the aromatic ring. Furthermore, the trifluoromethyl group enhances the lipophilicity of the molecule, a property often sought in drug design to improve membrane permeability and bioavailability[3].

Synthesis and Purification

The synthesis of this compound can be achieved through several established synthetic routes, primarily involving the reduction of a corresponding nitrogen-containing functional group. Two common and effective strategies are the reduction of 3-chloro-5-(trifluoromethyl)benzonitrile and the reductive amination of 3-chloro-5-(trifluoromethyl)benzaldehyde.

Synthesis via Reduction of 3-Chloro-5-(trifluoromethyl)benzonitrile

A robust method for the preparation of this compound is the reduction of the commercially available 3-chloro-5-(trifluoromethyl)benzonitrile. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation.

Causality: Lithium aluminum hydride is a potent source of hydride ions (H⁻), which are strong nucleophiles capable of reducing the polar carbon-nitrogen triple bond of a nitrile to a primary amine. The reaction proceeds through a series of hydride additions and subsequent hydrolysis of the resulting aluminum-amine complexes.

Caption: Workflow for the synthesis of this compound via nitrile reduction.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Addition of Nitrile: Cool the suspension to 0 °C using an ice bath. Dissolve 3-chloro-5-(trifluoromethyl)benzonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

Work-up: Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield the pure amine.

Synthesis via Reductive Amination of 3-Chloro-5-(trifluoromethyl)benzaldehyde

Reductive amination is another powerful and versatile method for synthesizing amines. This one-pot reaction involves the formation of an imine from an aldehyde and an amine source (in this case, ammonia), followed by its in-situ reduction.

Causality: This method is often preferred for its mild reaction conditions and high selectivity. Sodium triacetoxyborohydride (STAB) is a milder reducing agent than sodium borohydride and selectively reduces imines and iminium ions in the presence of aldehydes. The reaction is typically carried out in a suitable organic solvent.

Caption: Workflow for the synthesis of this compound via reductive amination.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 3-chloro-5-(trifluoromethyl)benzaldehyde (1.0 equivalent) in a chlorinated solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (2.0-3.0 equivalents).

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 equivalents) portion-wise to the reaction mixture.

-

Reaction: Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel.

Spectroscopic Characterization

While a complete set of publicly available, verified spectra for this compound is not readily found in a single source, the expected spectroscopic features can be predicted based on its structure and data from closely related compounds.

| Spectroscopic Data | Predicted/Expected Features |

| ¹H NMR | Aromatic protons would appear as multiplets in the range of δ 7.0-7.8 ppm. The benzylic CH₂ protons would likely be a singlet or a narrowly split multiplet around δ 3.8-4.2 ppm. The NH₂ protons would appear as a broad singlet, with its chemical shift being concentration and solvent dependent. |

| ¹³C NMR | Aromatic carbons would resonate in the region of δ 120-145 ppm. The benzylic carbon (CH₂) would be expected around δ 45-50 ppm. The carbon of the trifluoromethyl group would appear as a quartet due to C-F coupling. |

| ¹⁹F NMR | A sharp singlet for the CF₃ group would be expected in the range of δ -60 to -65 ppm (relative to CFCl₃). |

| IR Spectroscopy | Characteristic N-H stretching bands for a primary amine would be observed in the region of 3300-3500 cm⁻¹. C-H stretching for the aromatic and aliphatic protons would be seen around 2800-3100 cm⁻¹. Strong C-F stretching bands are expected in the 1100-1350 cm⁻¹ region. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) at m/z 209 and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, indicative of the presence of one chlorine atom. |

Reactivity and Applications in Synthesis

This compound is a versatile intermediate due to the reactivity of its primary amine functionality. It readily undergoes reactions typical of primary amines, such as acylation, alkylation, and condensation with carbonyl compounds.

Acylation Reactions

The amine group can be easily acylated with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides. This is a common transformation in the synthesis of bioactive molecules.

Application in the Synthesis of Quinazolinone Derivatives

A significant application of this compound is in the synthesis of quinazolinone derivatives, a class of compounds known for a wide range of biological activities, including anticancer and anti-inflammatory properties[4]. For example, it can be used as a key building block in the synthesis of substituted quinazolinones through condensation reactions.

Caption: General scheme for the application of this compound in quinazolinone synthesis.

Safety and Handling

This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage[5]. It is also harmful if swallowed.

-

Hazard Class: 8 (Corrosive)[1]

-

Precautions: Handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is reported to be air-sensitive, so storage under an inert atmosphere may be necessary for long-term stability[1].

Conclusion

This compound is a key synthetic intermediate whose value is derived from the unique combination of a reactive primary amine and a phenyl ring substituted with both a chloro and a trifluoromethyl group. These substituents fine-tune the molecule's electronic properties and lipophilicity, making it an attractive building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective utilization in research and development.

References

- Alagarsamy, V. et al. (2013). Quinazoline derivatives: synthesis and bioactivities. RSC Advances, 3(42), 19153-19181.

-

PubChem. 3,5-Bis(trifluoromethyl)benzylamine. [Online] Available at: [Link]

-

PubChem. 3-Chloro-5-fluorobenzylamine. [Online] Available at: [Link]

-

PubChem. 3-(Trifluoromethyl)benzylamine. [Online] Available at: [Link]

-

Reddit. How to purify Benzylamine? [Online] Available at: [Link]

- J. Braz. Chem. Soc. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 27(14), 4475.

-

Royal Society of Chemistry. Supporting information. [Online] Available at: [Link]

Sources

An In-depth Technical Guide to the Physical Characteristics of 3-chloro-5-(trifluoromethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known physical and chemical characteristics of 3-chloro-5-(trifluoromethyl)benzylamine, a substituted benzylamine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. This document is intended to serve as a technical resource for researchers, offering a consolidated source of key data points, safety information, and analytical considerations.

Introduction: The Significance of Substituted Benzylamines

Benzylamine and its derivatives are fundamental structural motifs in a vast array of biologically active molecules and are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals. The introduction of substituents onto the phenyl ring, such as the chloro and trifluoromethyl groups in the case of 3-chloro-5-(trifluoromethyl)benzylamine, allows for the fine-tuning of a molecule's physicochemical properties. These modifications can profoundly influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. The trifluoromethyl group, in particular, is a bioisostere of the ethyl group and is often incorporated to enhance metabolic stability and membrane permeability. The chlorine atom, an electron-withdrawing group, can also modulate the electronic properties and reactivity of the molecule.

Physicochemical Properties

Precise experimental data for the physical characteristics of 3-chloro-5-(trifluoromethyl)benzylamine is not widely available in peer-reviewed literature. The information presented here is a compilation of data from chemical suppliers and publicly accessible databases. It is important to note that some of these values may be predicted rather than experimentally determined.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClF₃N | ChemicalBook[1], PubChem |

| Molecular Weight | 209.6 g/mol | ChemicalBook[1] |

| Appearance | Clear, light green/yellow liquid | ChemicalBook[1] |

| Predicted XlogP | 2.3 | PubChem[2] |

| Hazard Class | 8 (Corrosive substances) | ChemicalBook[1] |

| Air Sensitivity | Air Sensitive | ChemicalBook[1] |

Note: XlogP is a calculated measure of lipophilicity, which is a critical parameter in drug design and development.

For context, the physical properties of a closely related isomer, 2-chloro-5-(trifluoromethyl)benzylamine , have been reported as follows:

| Property | Value | Source |

| Density | 1.338 g/mL at 25 °C | Sigma-Aldrich |

| Refractive Index | n20/D 1.489 | Sigma-Aldrich |

It is crucial to emphasize that these values for the 2-chloro isomer should not be directly attributed to the 3-chloro isomer, as the position of the substituents on the aromatic ring can significantly impact the physical properties.

Analytical Characterization Workflow

A standard workflow for the comprehensive characterization of a novel or synthesized batch of 3-chloro-5-(trifluoromethyl)benzylamine would involve a combination of spectroscopic and chromatographic techniques. The following diagram illustrates a logical approach to confirming the identity and purity of the compound.

Sources

An In-depth Technical Guide to the Molecular Structure and Bonding of C8H7ClF3N: A Focus on 4-Chloro-3-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The molecular formula C8H7ClF3N represents a class of chemical compounds that have garnered significant interest in the fields of pharmaceutical and agrochemical research. The strategic incorporation of chlorine and a trifluoromethyl group onto an aniline scaffold imparts unique electronic and lipophilic properties, making these molecules valuable intermediates in the synthesis of complex, biologically active compounds. This guide will provide an in-depth technical analysis of the molecular structure, bonding, and spectroscopic properties of a prominent isomer, 4-chloro-3-(trifluoromethyl)aniline (CAS No. 320-51-4). As a Senior Application Scientist, this document aims to synthesize theoretical insights with practical, field-proven knowledge to offer a comprehensive resource for researchers and developers.

The presence of the trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety, and the chloro-substituent significantly influences the reactivity and physicochemical properties of the aniline ring.[1] Understanding the interplay of these functional groups is paramount for designing novel synthetic pathways and for the rational design of new chemical entities with enhanced efficacy, metabolic stability, and bioavailability.

Molecular Structure and Bonding: A Computational and Spectroscopic Perspective

The precise three-dimensional arrangement of atoms and the nature of the chemical bonds in 4-chloro-3-(trifluoromethyl)aniline are fundamental to its reactivity and interactions with biological targets. Density Functional Theory (DFT) calculations, in conjunction with experimental spectroscopic data, provide a detailed picture of its molecular architecture.[1]

A computational study utilizing DFT with the B3LYP functional and a 6-311++G(d,p) basis set has elucidated the optimized geometry of 4-chloro-3-(trifluoromethyl)aniline.[1] The analysis reveals a planar benzene ring with the amino (-NH2), chloro (-Cl), and trifluoromethyl (-CF3) groups attached. The electron-withdrawing nature of the chloro and trifluoromethyl substituents influences the electron density distribution across the aromatic ring and affects the geometry of the amino group.[1]

The C-N bond is predicted to have a slight pyramidalization, with the angle between the C-N bond and the plane of the benzene ring being approximately 2.0°.[1] This deviation from planarity is a balance between the sp2 hybridization of the nitrogen atom, which favors a planar geometry to maximize resonance with the aromatic ring, and the inherent sp3 character of an amine.

Key Structural Parameters (Predicted):

| Parameter | Value |

| C-N Bond Length | ~1.39 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-CF3 Bond Length | ~1.50 Å |

| C-F Bond Lengths | ~1.34 Å |

| N-H Bond Lengths | ~1.01 Å |

| C-N-H Bond Angles | ~114° |

| H-N-H Bond Angle | ~111° |

Note: These are representative values from DFT calculations and may vary slightly depending on the computational method and basis set used.

The trifluoromethyl group exhibits its characteristic tetrahedral geometry, with C-F bond lengths and F-C-F bond angles consistent with sp3 hybridization. The presence of this bulky and highly electronegative group, ortho to the amino group, can induce steric hindrance and influence the rotational barrier of the C-N bond.[1]

Bonding Analysis: Hyperconjugative Interactions and Electronic Effects

Natural Bond Orbital (NBO) analysis provides deeper insights into the electronic interactions within the molecule. The stability of the molecule is influenced by hyperconjugative interactions, which involve the delocalization of electron density from filled bonding orbitals to empty antibonding orbitals. In 4-chloro-3-(trifluoromethyl)aniline, significant interactions are observed between the lone pair of the nitrogen atom (n(N)) and the π* orbitals of the aromatic ring, contributing to the resonance stabilization of the molecule.

The electron-withdrawing effects of the chloro and trifluoromethyl groups are evident in the calculated molecular electrostatic potential (MEP) surface.[1] The MEP map highlights regions of negative electrostatic potential (in red) around the electronegative fluorine and nitrogen atoms, and regions of positive potential (in blue) around the hydrogen atoms of the amino group and the aromatic ring. This information is crucial for predicting the sites of electrophilic and nucleophilic attack.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's electronic transitions and reactivity. The HOMO is primarily localized on the aniline ring and the nitrogen atom, indicating that this is the region most susceptible to electrophilic attack. The LUMO is distributed over the aromatic ring, particularly towards the trifluoromethyl group, suggesting this as a potential site for nucleophilic attack. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability.[1]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the identification and characterization of 4-chloro-3-(trifluoromethyl)aniline. The following sections detail the expected spectral features based on experimental data and theoretical calculations.

Infrared (IR) Spectroscopy

The FT-IR and FT-Raman spectra of 4-chloro-3-(trifluoromethyl)aniline have been experimentally recorded and analyzed with the aid of DFT calculations.[1] The vibrational modes are characteristic of a substituted aniline.

Table of Key IR Vibrational Frequencies:

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3400-3500 | N-H asymmetric stretching | Medium |

| ~3300-3400 | N-H symmetric stretching | Medium |

| ~1620 | N-H scissoring (bending) | Strong |

| ~1580, ~1490 | C=C aromatic ring stretching | Strong |

| ~1280 | C-N stretching | Strong |

| ~1100-1150 | C-F stretching (CF3) | Very Strong |

| ~820 | C-H out-of-plane bending | Strong |

| ~700-750 | C-Cl stretching | Medium |

The N-H stretching vibrations appear as two distinct bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine. The strong absorption around 1620 cm⁻¹ is due to the N-H bending vibration. The very strong and broad absorptions in the 1100-1150 cm⁻¹ range are characteristic of the C-F stretching modes of the trifluoromethyl group. The C-Cl stretching vibration is typically observed in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in 4-chloro-3-(trifluoromethyl)aniline.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons and the two amine protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The proton ortho to the amino group and meta to the trifluoromethyl group (H-2) will appear as a singlet or a narrow doublet. The proton meta to the amino group and ortho to both the chloro and trifluoromethyl groups (H-5) will likely be a doublet, and the proton para to the amino group and meta to the chloro group (H-6) will appear as a doublet of doublets. The amine protons will typically appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons will be influenced by the substituents, with the carbon attached to the electron-withdrawing trifluoromethyl group being shifted downfield.

¹⁹F NMR: The fluorine NMR spectrum will exhibit a single, sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be in the typical range for an aromatic trifluoromethyl group, generally between -60 and -65 ppm relative to CFCl3.[2][3][4]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 4-chloro-3-(trifluoromethyl)aniline will show a prominent molecular ion peak (M⁺) at m/z 195.[5] Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 197 with about one-third the intensity of the molecular ion peak will be observed.[6]

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion is expected to proceed through several pathways:

-

Loss of a chlorine atom: [M - Cl]⁺ at m/z 160.

-

Loss of a fluorine atom: [M - F]⁺ at m/z 176.

-

Loss of HF: [M - HF]⁺ at m/z 175.[7]

-

Loss of the trifluoromethyl group: [M - CF3]⁺ at m/z 126.

Caption: Predicted major fragmentation pathways for 4-chloro-3-(trifluoromethyl)aniline in EI-MS.

Synthesis and Reactivity

4-chloro-3-(trifluoromethyl)aniline is a key synthetic intermediate, and its preparation is well-documented in the patent literature. The most common synthetic route involves a two-step process starting from 1-chloro-2-trifluoromethylbenzene.[8]

Experimental Protocol: Synthesis of 4-chloro-3-(trifluoromethyl)aniline

Step 1: Nitration of 1-chloro-2-trifluoromethylbenzene [8]

-

To a stirred mixture of concentrated sulfuric acid and concentrated nitric acid (typically in a 1:1 ratio) at 0-10 °C, slowly add 1-chloro-2-trifluoromethylbenzene.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

The precipitated product, 1-chloro-4-nitro-2-(trifluoromethyl)benzene, is collected by filtration, washed with cold water until neutral, and dried.

-

Recrystallization from a suitable solvent, such as ethanol or a mixture of isopropanol and water, can be performed to obtain a purified product.[8]

Causality: The use of a nitrating mixture (H₂SO₄/HNO₃) generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution on the deactivated benzene ring. The trifluoromethyl group is a meta-director, and the chloro group is an ortho-, para-director. The nitration occurs predominantly at the position para to the chloro group and meta to the trifluoromethyl group due to the directing effects of both substituents.

Step 2: Reduction of 1-chloro-4-nitro-2-(trifluoromethyl)benzene [9]

-

Dissolve the purified 1-chloro-4-nitro-2-(trifluoromethyl)benzene in a suitable solvent, such as ethanol or methanol.

-

Add a reducing agent. Common choices include iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid), catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, or using a system like iron(III) chloride hexahydrate, activated carbon, and hydrazine hydrate.[9]

-

The reaction is typically carried out at room temperature or with gentle heating and monitored by TLC or GC.

-

After the reaction is complete, the reaction mixture is filtered to remove the catalyst or any insoluble iron salts.

-

The solvent is removed under reduced pressure.

-

The crude product is then purified, for example, by distillation under reduced pressure or by recrystallization from a suitable solvent to yield 4-chloro-3-(trifluoromethyl)aniline.

Causality: The choice of reducing agent depends on the scale of the reaction and the desired purity. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields. The iron/acid system is a classic and cost-effective method for nitro group reduction. The FeCl₃/activated carbon/hydrazine hydrate system offers an alternative that avoids the generation of large amounts of iron sludge.[9]

Caption: General synthetic workflow for 4-chloro-3-(trifluoromethyl)aniline.

Reactivity

The reactivity of 4-chloro-3-(trifluoromethyl)aniline is dictated by the interplay of its functional groups. The amino group is a nucleophilic center and can readily undergo reactions such as:

-

Amide bond formation: Reaction with acyl chlorides or anhydrides to form amides. This is a common strategy in the synthesis of pharmaceuticals.

-

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and an acid) to form a diazonium salt. This intermediate can then be used in various subsequent reactions, such as Sandmeyer reactions, to introduce a wide range of functional groups.

The aromatic ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of the chloro and trifluoromethyl groups. However, under forcing conditions, further substitution can occur. Conversely, these electron-withdrawing groups activate the ring towards nucleophilic aromatic substitution (SNAr), particularly at the position occupied by the chlorine atom. The molecule is also a valuable substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds.[1]

Applications in Drug Development and Agrochemicals

4-chloro-3-(trifluoromethyl)aniline is a crucial building block in the synthesis of numerous commercial products. Its unique substitution pattern is often found in the core structures of active pharmaceutical ingredients (APIs) and agrochemicals. The trifluoromethyl group can enhance lipophilicity, which can improve membrane permeability and bioavailability, and it can also block metabolic pathways, leading to a longer half-life of the drug.[10] The chlorine atom provides a site for further synthetic modifications and can also contribute to the overall electronic properties and binding affinity of the final molecule.

Safety and Handling

4-chloro-3-(trifluoromethyl)aniline is a hazardous chemical and should be handled with appropriate safety precautions.[5]

Hazard Classifications: [5]

-

Skin Irritant (Category 2)

-

Eye Irritant (Category 2)

-

Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)

-

Acute Toxicity (Oral, Dermal, Inhalation - Category 4)[9]

Precautionary Measures: [5]

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

In case of exposure, it is crucial to seek immediate medical attention. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-chloro-3-(trifluoromethyl)aniline is a molecule of significant industrial and academic interest. Its unique molecular structure and bonding, characterized by the interplay of an amino group, a chloro substituent, and a trifluoromethyl group on an aromatic ring, give rise to a rich and versatile chemistry. This in-depth guide has provided a comprehensive overview of its structural, spectroscopic, and reactive properties, grounded in both theoretical calculations and experimental observations. A thorough understanding of these fundamental aspects is essential for researchers and scientists working on the development of new pharmaceuticals and agrochemicals, enabling the rational design and efficient synthesis of novel, high-value compounds.

References

- CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl)

-

Density functional theory studies on the molecular structure, vibrational spectral analysis of 4-chloro-3-(trifluoromethyl)aniline | Request PDF - ResearchGate. (URL: [Link])

-

One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na - The Royal Society of Chemistry. (URL: [Link])

- CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google P

-

Applications of 4-Chloro-3-(trifluoromethyl)aniline in Modern Synthesis. (URL: [Link])

-

4-chloro-3-(trifluoromethyl)aniline - Stenutz. (URL: [Link])

-

Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl) - Organic Syntheses Procedure. (URL: [Link])

-

4-(Trifluoromethyl)aniline - Wikipedia. (URL: [Link])

-

4-Chloro-3-(trifluoromethyl)aniline | C7H5ClF3N | CID 67574 - PubChem. (URL: [Link])

-

4-CHLORO-3-(TRIFLUOROMETHYL)ANILINE - precisionFDA. (URL: [Link])

-

Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. | Semantic Scholar. (URL: [Link])

-

4-CHLORO-3-(TRIFLUOROMETHYL)ANILINE | CAS 320-51-4 - Matrix Fine Chemicals. (URL: [Link])

-

Benzenamine, 4-chloro-3-(trifluoromethyl)- - the NIST WebBook. (URL: [Link])

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])

-

4-Chloro-3-(trifluoromethyl)aniline - Optional[MS (GC)] - Spectrum - SpectraBase. (URL: [Link])

-

19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. (URL: [Link])

-

19F NMR Reference Standards. (URL: [Link])

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (URL: [Link])

-

19Flourine NMR. (URL: [Link])

-

320-51-4 | 4-Chloro-3-(trifluoromethyl)aniline - Aribo Biotechnology. (URL: [Link])

-

Interpretation of mass spectra. (URL: [Link])

-

Mass Spectrometry: Fragmentation. (URL: [Link])

-

FTIR spectrum of the 4-chloroaniline single crystal - ResearchGate. (URL: [Link])

-

FTIR Functional Group Database Table with Search - InstaNANO. (URL: [Link])

-

Synthesis, Crystal Structure, Density Functional Theory (DFT) Calculations and Molecular Orbital Calculations of 4-Bromoanilinium Perchlorate Single Crystal - MDPI. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. 19F [nmr.chem.ucsb.edu]

- 4. colorado.edu [colorado.edu]

- 5. 4-Chloro-alpha,alpha,alpha-trifluoro-m-toluidine(320-51-4) 1H NMR [m.chemicalbook.com]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. whitman.edu [whitman.edu]

- 8. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]

- 9. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]

- 10. Buy 4-Chloro-3-(trifluoromethyl)aniline (EVT-290902) | 320-51-4 [evitachem.com]

A Technical Guide to the Spectroscopic Characterization of 3-chloro-5-(trifluoromethyl)benzylamine

This guide provides an in-depth technical overview of the spectroscopic methodologies for the characterization of 3-chloro-5-(trifluoromethyl)benzylamine. Intended for researchers, scientists, and professionals in drug development, this document outlines the expected spectroscopic data based on foundational principles and analysis of structurally related molecules. While direct experimental data for this specific compound is not widely published, this guide offers a robust predictive analysis to aid in its identification and characterization.

Introduction: Unveiling the Molecular Identity

3-chloro-5-(trifluoromethyl)benzylamine is a substituted aromatic amine with the molecular formula C₈H₇ClF₃N.[1][2] Its structure incorporates a benzylamine core with chloro and trifluoromethyl substituents on the aromatic ring. These functional groups impart specific electronic and steric properties, making it a valuable building block in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount, necessitating a multi-faceted spectroscopic approach. This guide will delve into the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of atoms within the molecule.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum of 3-chloro-5-(trifluoromethyl)benzylamine is expected to reveal distinct signals for the aromatic and benzylic protons. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine and trifluoromethyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-chloro-5-(trifluoromethyl)benzylamine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H (positions 2, 4, 6) | 7.4 - 7.6 | m (multiplet) | 3H |

| -CH ₂-NH₂ | ~3.9 | s (singlet) | 2H |

| -CH₂-NH ₂ | ~1.5 - 2.5 | br s (broad singlet) | 2H |

Rationale behind the predictions: The aromatic protons are expected to appear in the downfield region (7.4-7.6 ppm) due to the deshielding effects of the aromatic ring current and the electron-withdrawing substituents. The benzylic protons (-CH₂-) adjacent to the amine group are anticipated to resonate around 3.9 ppm. The amine protons (-NH₂) typically appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide complementary information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-chloro-5-(trifluoromethyl)benzylamine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C -Cl | ~135 |

| C -CF₃ | ~132 (q, J ≈ 33 Hz) |

| C -CH₂NH₂ | ~145 |

| Aromatic C -H | ~125-130 |

| -C H₂-NH₂ | ~45 |

| -C F₃ | ~123 (q, J ≈ 272 Hz) |

Rationale behind the predictions: The carbon atom attached to the highly electronegative fluorine atoms of the trifluoromethyl group will exhibit a characteristic quartet splitting pattern due to C-F coupling. The chemical shift of this carbon is expected to be significantly downfield. The other aromatic carbons will have chemical shifts in the typical aromatic region, with variations based on the substituent effects. The benzylic carbon will be found in the aliphatic region.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

Workflow for NMR Analysis

Caption: General workflow for acquiring and analyzing mass spectrometry data.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy probes the vibrational modes of molecules. It is an excellent tool for identifying the presence of specific functional groups.

Predicted IR Absorption Bands

The IR spectrum of 3-chloro-5-(trifluoromethyl)benzylamine will exhibit characteristic absorption bands corresponding to its functional groups.

Table 4: Predicted IR Absorption Frequencies for 3-chloro-5-(trifluoromethyl)benzylamine

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3300 - 3500 | Medium, broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to strong |

| C-F stretch | 1100 - 1350 | Strong |

| C-Cl stretch | 600 - 800 | Medium to strong |

Rationale behind the predictions: The N-H stretching vibrations of the primary amine will appear as a broad band in the high-frequency region. The strong C-F stretching vibrations of the trifluoromethyl group are expected to be prominent in the fingerprint region. The C-Cl stretch will be observed at lower wavenumbers.

Experimental Protocol for IR Spectroscopy

A common and convenient method for acquiring the IR spectrum of a liquid or solid sample is using an Attenuated Total Reflectance (ATR) accessory.

Workflow for ATR-IR Spectroscopy

Caption: A streamlined workflow for obtaining an ATR-FTIR spectrum.

Conclusion: A Predictive Spectroscopic Profile

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of 3-chloro-5-(trifluoromethyl)benzylamine. By leveraging established spectroscopic principles and data from analogous structures, we have outlined the expected NMR, MS, and IR data. The detailed experimental protocols offer a practical framework for researchers to acquire and interpret their own data. This multi-technique approach ensures a high degree of confidence in the structural confirmation and purity assessment of this important chemical entity.

References

Sources

An In-depth Technical Guide to the Chemical Reactivity Profile of (3-Chloro-5-(trifluoromethyl)phenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(3-Chloro-5-(trifluoromethyl)phenyl)methanamine is a key building block in modern medicinal chemistry and materials science. Its unique electronic properties, arising from the synergistic effects of the chloro, trifluoromethyl, and benzylic amine functionalities, offer a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive analysis of the chemical reactivity of this compound, offering insights into its behavior in various reaction classes, including reactions at the amine, transformations of the aromatic ring, and potential modifications of the trifluoromethyl group. Detailed experimental protocols, mechanistic considerations, and safety precautions are provided to enable researchers to effectively and safely utilize this valuable synthetic intermediate.

Introduction: Unveiling a Privileged Scaffold

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design, and the trifluoromethyl group (-CF3) stands out for its profound impact on a molecule's physicochemical and biological properties.[1] The trifluoromethyl group can enhance metabolic stability, increase lipophilicity, and modulate pKa, all of which are critical parameters in the optimization of lead compounds.[1] When coupled with a chloro substituent and a reactive benzylic amine, as in this compound, a highly versatile and valuable building block emerges.

This guide will dissect the reactivity of this trifunctional molecule, providing a framework for predicting its behavior and harnessing its synthetic potential. We will explore the interplay of the electron-withdrawing nature of the chloro and trifluoromethyl groups on the aromatic ring's reactivity, the nucleophilic character of the primary amine, and the stability of the benzylic position.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its successful application in synthesis.

| Property | Value | Source |

| Molecular Formula | C8H7ClF3N | [2] |

| Molecular Weight | 209.60 g/mol | [2] |

| Appearance | Clear, light green/yellow liquid | [2] |

| Predicted pKa | 7.98 ± 0.10 | [3] |

Spectroscopic Data:

Reactivity Profile: A Tale of Three Functional Groups

The chemical behavior of this compound is dictated by the interplay of its three key functional groups: the benzylic amine, the substituted aromatic ring, and the trifluoromethyl group.

Reactions at the Benzylic Amine: The Nucleophilic Hub

The primary benzylic amine is the most reactive site for a wide range of transformations, serving as a versatile handle for molecular elaboration.

The nucleophilic nitrogen readily reacts with acylating agents such as acyl chlorides, anhydrides, and carboxylic acids (in the presence of coupling agents) to form stable amide bonds. This reaction is fundamental in the synthesis of a vast array of biologically active molecules.

Conceptual Workflow for Acylation:

Sources

An In-depth Technical Guide on the Role of the Trifluoromethyl Group in Benzylamine Derivatives

Introduction: The Strategic Imperative of Fluorination in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms, particularly as the trifluoromethyl (CF₃) group, has emerged as a paramount tool for optimizing the therapeutic potential of drug candidates. The benzylamine scaffold, a prevalent motif in numerous neurologically active compounds, serves as an exemplary platform to investigate the profound impact of trifluoromethylation.[1] This guide provides a comprehensive analysis of the role of the trifluoromethyl group in benzylamine derivatives, elucidating its influence on physicochemical properties, metabolic stability, and biological activity. Through a synthesis of foundational principles and empirical data, we will explore the causal relationships that drive the enhanced pharmacological profiles of these modified molecules.[2]

Fundamental Physicochemical Alterations Induced by the Trifluoromethyl Group

The introduction of a trifluoromethyl group to the benzylamine scaffold instigates a cascade of changes in the molecule's fundamental physicochemical properties. These alterations are not merely incremental but are often transformative, dictating the compound's subsequent biological fate.[1]

Modulation of Lipophilicity and Basicity (pKa)

A primary and well-documented effect of the trifluoromethyl group is the significant increase in lipophilicity.[3][4] This is quantified by the partition coefficient (LogP), where a higher value indicates greater solubility in lipids. The increased lipophilicity can enhance a drug candidate's ability to traverse cellular membranes, a critical step for reaching intracellular targets.[5]

Conversely, the potent electron-withdrawing nature of the trifluoromethyl group significantly reduces the basicity of the benzylamine nitrogen.[5][6] This is reflected in a lower pKa value. The highly electronegative fluorine atoms pull electron density away from the amine, rendering the lone pair of electrons less available for protonation.[5] This modulation of pKa can profoundly affect a compound's ionization state at physiological pH, influencing its solubility, receptor binding, and ability to cross the blood-brain barrier.[1]

| Property | Benzylamine | 4-(Trifluoromethyl)benzylamine | Rationale for Change |

| Molecular Formula | C₇H₉N | C₈H₈F₃N | Addition of CF₃ group |

| Molecular Weight | 107.15 g/mol | 175.15 g/mol | Increased mass from CF₃ |

| pKa | 9.33 | 8.60 ± 0.10 (Predicted)[5] | Electron-withdrawing effect of CF₃ reduces basicity[5] |

| Calculated logP | 1.09 | 1.8 | CF₃ group increases lipophilicity[5] |

| Table 1: Comparative Physicochemical Properties of Benzylamine and 4-(Trifluoromethyl)benzylamine.[5] |

Impact on Molecular Conformation and Binding Interactions

The trifluoromethyl group is sterically larger than a hydrogen atom and is often considered a bioisostere for a methyl or even an isopropyl group.[6][7] This steric bulk can influence the preferred conformation of the benzylamine derivative, which in turn can affect its binding affinity and selectivity for a biological target.[7] Furthermore, the CF₃ group can participate in non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, with amino acid residues in a protein's binding pocket, potentially enhancing binding affinity.[1]

Enhancement of Metabolic Stability: A Cornerstone of Trifluoromethylation

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[1][5] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[3][6] This inherent strength makes the trifluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are primary drivers of drug metabolism.[1][5]

By replacing a metabolically labile C-H bond with a robust C-F bond, the metabolic liability of a molecule can be significantly reduced.[5] For instance, in benzylamine, the para-position of the aromatic ring is susceptible to oxidative metabolism. The presence of a trifluoromethyl group at this position effectively blocks this metabolic pathway, leading to a longer biological half-life and an improved pharmacokinetic profile.[5][7]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. grokipedia.com [grokipedia.com]

- 7. mdpi.com [mdpi.com]

The Benzylamine Scaffold: A Journey from Natural Stimulants to Targeted Therapeutics

An In-depth Technical Guide on the Discovery and History of Substituted Benzylamines

Introduction: The Versatile Benzylamine Core

The benzylamine moiety, a deceptively simple chemical scaffold consisting of a benzyl group attached to a nitrogen atom, represents a cornerstone in the edifice of medicinal chemistry. Its structural versatility and ability to interact with a wide array of biological targets have made it a privileged core in the design of a vast number of therapeutic agents. From the naturally occurring stimulants found in ancient medicinal plants to the highly selective, synthetically derived drugs of the 21st century, the story of substituted benzylamines is a compelling narrative of chemical innovation, pharmacological discovery, and the ever-evolving understanding of drug-receptor interactions. This guide provides a comprehensive exploration of the discovery and history of this critical class of compounds, delving into their synthesis, structure-activity relationships (SAR), and profound impact on medicine and society.

Part 1: The Progenitors - Nature's Blueprint

The journey of benzylamines in medicine begins not in a laboratory, but in the natural world. For millennia, traditional Chinese medicine has utilized the Ephedra sinica plant, known as Ma Huang, for its potent bronchodilatory and stimulant properties[1][2]. The active principles of this plant, the alkaloids ephedrine and pseudoephedrine, are naturally occurring substituted benzylamines.

The isolation of ephedrine by Japanese chemist Nagai Nagayoshi in 1885 marked a pivotal moment, providing a pure chemical entity for scientific investigation[3][4]. This discovery laid the groundwork for understanding the pharmacological effects of this class of compounds and set the stage for the development of synthetic analogs.

Part 2: The First Wave of Synthetic Analogs - The Rise of the Amphetamines

The late 19th and early 20th centuries witnessed the birth of synthetic organic chemistry and its application to the creation of novel therapeutic agents. Building upon the structural foundation of ephedrine, chemists began to explore synthetic modifications to the benzylamine core, leading to the discovery of a class of compounds that would have a profound and lasting impact: the amphetamines.

Amphetamine itself was first synthesized in 1887 by Romanian chemist Lazăr Edeleanu[5][6]. However, its pharmacological properties remained largely unexplored until the late 1920s. Methamphetamine was later synthesized from ephedrine in 1893 by Nagai Nagayoshi[5]. It wasn't until 1934 that amphetamine found its first therapeutic application as a decongestant in the Benzedrine inhaler[5][7].

The central nervous system stimulant effects of amphetamines soon became apparent, leading to their use in treating narcolepsy and, later, attention deficit hyperactivity disorder (ADHD)[6][8]. During World War II, both Allied and Axis forces extensively used amphetamine and methamphetamine to combat fatigue and enhance performance[5][6].

Key Synthetic Methodologies for Amphetamine and its Analogs

The synthesis of amphetamine and its derivatives has historically relied on several key chemical transformations.

-

The Leuckart Reaction: This classic method involves the reductive amination of a ketone, typically phenyl-2-propanone (P2P), using formamide or ammonium formate as the nitrogen source and reducing agent[9][10][11]. The reaction proceeds through an N-formyl intermediate, which is then hydrolyzed to yield the primary amine[9].

-

Reductive Amination: A more general and widely used approach, reductive amination involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For the synthesis of methamphetamine, P2P is reacted with methylamine, and the resulting imine is reduced.

-

Reduction of Ephedrine or Pseudoephedrine: A common clandestine method for the synthesis of methamphetamine involves the reduction of the hydroxyl group of ephedrine or pseudoephedrine. The hydriodic acid/red phosphorus (HI/P) method is a well-known example of this approach[4][12][13][14].

Experimental Protocol: Synthesis of Methamphetamine from Pseudoephedrine via the Hydriodic Acid/Red Phosphorus Method

Disclaimer: This protocol is provided for informational and educational purposes only. The synthesis of methamphetamine is illegal in many jurisdictions and should only be conducted by licensed professionals in a controlled laboratory setting.

Materials:

-

Pseudoephedrine hydrochloride

-

Red phosphorus

-

Hydriodic acid (57%)

-

Water

-

Sodium hydroxide solution

-

Non-polar solvent (e.g., toluene)

-

Hydrochloric acid (for salt formation)

Procedure (based on literature descriptions[4][12]):

-

A solution of pseudoephedrine hydrochloride, red phosphorus, and hydriodic acid is heated under reflux for several hours.

-

After the reaction is complete, the mixture is cooled and diluted with water.

-

The mixture is then made basic by the addition of a sodium hydroxide solution.

-

The freebase methamphetamine is extracted into a non-polar solvent.

-

The solvent is washed and dried.

-

Methamphetamine hydrochloride can be precipitated by bubbling hydrogen chloride gas through the solution or by adding a solution of hydrochloric acid.

-

The resulting crystals are filtered and dried.

Part 3: Therapeutic Diversification - Beyond Stimulation

The inherent versatility of the benzylamine scaffold allowed for its exploration in a wide range of therapeutic areas beyond central nervous system stimulation. By systematically modifying the substituents on the aromatic ring, the alkyl backbone, and the nitrogen atom, medicinal chemists were able to fine-tune the pharmacological properties of these molecules, leading to the development of drugs with remarkable target selectivity.

The Dawn of Selective β2-Adrenergic Agonists: The Salbutamol Story

One of the most significant achievements in the therapeutic diversification of substituted benzylamines was the development of selective β2-adrenergic receptor agonists for the treatment of asthma. The journey began with the non-selective β-agonist isoprenaline, which, while an effective bronchodilator, also caused significant cardiovascular side effects due to its action on β1-receptors in the heart[15].

The breakthrough came from a research team at Allen and Hanburys (now part of GlaxoSmithKline) in the 1960s, led by David Jack[16]. Their work on modifying the structure of norepinephrine led to the synthesis of salbutamol (albuterol)[16]. The key structural modifications were the replacement of the catechol 3-hydroxyl group with a hydroxymethyl group and the N-isopropyl group with a more bulky N-tert-butyl group. These changes resulted in a molecule that was resistant to metabolism by catechol-O-methyltransferase (COMT) and exhibited significantly greater selectivity for β2-receptors in the lungs over β1-receptors in the heart[16]. Salbutamol was launched as Ventolin in 1969 and remains a cornerstone of asthma therapy today[16].

Tocolytic Agents: Ritodrine and the Management of Preterm Labor

The principle of selective β2-receptor agonism was also applied to another critical area of medicine: the management of preterm labor. The stimulation of β2-receptors in the uterine smooth muscle leads to relaxation and the cessation of contractions. This led to the development of tocolytic agents, with ritodrine being a key example. Ritodrine, a substituted benzylamine, was the first FDA-approved drug for the prevention of premature labor[1][3][17][18]. Its mechanism of action involves binding to β2-adrenergic receptors on myometrial cells, which increases intracellular cAMP levels and leads to a decrease in intracellular calcium, resulting in uterine muscle relaxation[9][10][12][15][19].

Experimental Protocol: Synthesis of Salbutamol

Disclaimer: This protocol is for informational purposes only and should be performed by qualified professionals in a suitable laboratory setting.

A Common Synthetic Route Starting from 4-Hydroxyacetophenone[19]:

-

Chloromethylation and Hydroxylation: 4-hydroxyacetophenone is reacted with formaldehyde and hydrochloric acid to introduce a chloromethyl group, which is then hydrolyzed to a hydroxymethyl group.

-

Bromination: The α-carbon of the acetophenone is brominated, typically using bromine in a suitable solvent.

-

Amination: The α-bromo ketone is then reacted with N-tert-butylbenzylamine to introduce the side chain.

-

Reduction and Debenzylation: The ketone is reduced to a secondary alcohol, and the N-benzyl protecting group is removed, often simultaneously, via catalytic hydrogenation to yield salbutamol.

Part 4: The Psychedelic Tangent - The Story of MDMA

No discussion of substituted benzylamines would be complete without addressing the complex and often controversial history of 3,4-methylenedioxy-methamphetamine (MDMA), commonly known as ecstasy. First synthesized by Merck chemist Anton Köllisch in 1912, MDMA was not intended as a psychoactive drug but rather as an intermediate in the synthesis of hemostatic agents[20][21].

Its unique psychoactive properties were not explored until the 1970s, when it was rediscovered by chemist Alexander Shulgin, who synthesized it and documented its effects[11]. MDMA gained some use in psychotherapy before becoming a popular recreational drug in the 1980s, associated with rave culture and electronic dance music[11][20].

Synthesis of MDMA

The most common precursor for the synthesis of MDMA is safrole, an essential oil extracted from the sassafras plant[3][17][22][23]. A typical synthetic route involves the conversion of safrole to 3,4-methylenedioxyphenyl-2-propanone (MDP2P), followed by reductive amination with methylamine[3][23].

Part 5: Structure-Activity Relationships (SAR) - The Key to Selectivity and Potency

The diverse pharmacological effects of substituted benzylamines are a direct consequence of the specific substituents attached to the core scaffold. Understanding these structure-activity relationships is crucial for the rational design of new drugs with improved efficacy and safety profiles.

SAR of Amphetamines

The psychostimulant activity of amphetamines is primarily mediated by their interaction with monoamine transporters, particularly the dopamine transporter (DAT) and the norepinephrine transporter (NET)[8][9][12][19][24][25].

-

Ring Substitutions: Substitutions on the phenyl ring can significantly alter the pharmacological profile. For example, the addition of a methylenedioxy group, as seen in MDMA, dramatically increases serotonergic activity.

-

N-Alkylation: The size of the N-alkyl group influences potency. For d-N-alkylated amphetamines, potency generally decreases as the alkyl chain length increases beyond an ethyl group[20].

| Compound | Primary Mechanism of Action | Key Subjective Effects |

| Amphetamine | Dopamine and Norepinephrine Releasing Agent | Stimulation, Euphoria, Increased Focus |

| Methamphetamine | Potent Dopamine and Norepinephrine Releasing Agent | Intense Stimulation and Euphoria |

| MDMA | Serotonin, Dopamine, and Norepinephrine Releasing Agent | Empathy, Euphoria, Mild Psychedelic Effects |

SAR of β2-Adrenergic Agonists

The development of selective β2-agonists is a classic example of successful SAR-driven drug design[15][26][27][28].

-

N-Substituent: A large, bulky N-substituent, such as the tert-butyl group in salbutamol, is critical for β2-selectivity.

-

Aromatic Ring Substituents: The nature and position of substituents on the phenyl ring are crucial for both receptor affinity and metabolic stability. The replacement of the catechol moiety of isoprenaline with the resorcinol or saligenin ring system was a key innovation.

| Compound | N-Substituent | Aromatic Ring | Relative β2-Selectivity |

| Isoprenaline | Isopropyl | Catechol | Low |

| Salbutamol | tert-Butyl | Saligenin | High |

| Terbutaline | tert-Butyl | Resorcinol | High |

Visualization of Key Concepts

General Synthetic Pathways to Substituted Benzylamines

Caption: Generalized workflow for the synthesis of substituted benzylamines via reductive amination.

Structure-Activity Relationship of β2-Adrenergic Agonists

Caption: Key structural modifications leading from a non-selective to a selective β2-agonist.

Conclusion: An Enduring Legacy and Future Directions

The history of substituted benzylamines is a testament to the power of medicinal chemistry to transform natural products into highly effective and specific therapeutic agents. From the early discoveries driven by serendipity and the necessities of war, the field has evolved to a state of rational drug design guided by a deep understanding of structure-activity relationships and receptor pharmacology.

The benzylamine scaffold continues to be a fertile ground for drug discovery, with ongoing research exploring its potential in areas such as oncology, neurodegenerative diseases, and infectious diseases. As our understanding of the complexities of biological systems deepens and our synthetic capabilities expand, the enduring legacy of the substituted benzylamine is certain to continue, leading to the development of new and improved medicines for generations to come.

References

- Berruecos, C., et al. (2020). Pharmacology of Ritodrine (Yutopar); Mechanism of action, Pharmacokinetics, Uses, Effects.

-

National Center for Biotechnology Information (2024). Ritodrine. PubChem Compound Summary for CID 33572. Retrieved from [Link]

-

Wikipedia contributors. (2024). MDMA. Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Wikipedia contributors. (2024). History and culture of substituted amphetamines. Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Patsnap. (2024). What is the mechanism of Ritodrine Hydrochloride? Patsnap Synapse. Retrieved from [Link]

-

MIMS Philippines. (n.d.). Ritodrine. Retrieved from [Link]

-

Medical Dialogues. (2022). Ritodrine : Indications, Uses, Dosage, Drugs Interactions, Side effects. Retrieved from [Link]

-

Drug & Alcohol Training Courses. (n.d.). A Brief History of Amphetamine & Methamphetamine. Retrieved from [Link]

-

Wikipedia contributors. (2024). Salbutamol. Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Transform Drug Policy Foundation. (2021). MDMA: history and lessons learned (part 1). Retrieved from [Link]

-

Schwarcz, J. (2017). Birth of Amphetamine. McGill University Office for Science and Society. Retrieved from [Link]

-

Heal, D. J., Smith, S. L., Gosden, J., & Nutt, D. J. (2013). Amphetamine, past and present – a pharmacological and clinical perspective. Journal of Psychopharmacology, 27(6), 479–496. [Link]

- Nussbaumer, P., et al. (1993). Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment. Journal of Medicinal Chemistry, 36(15), 2115-20.

- Lee, M. R. (2011). The history of Ephedra (ma-huang). The Journal of the Royal College of Physicians of Edinburgh, 41(1), 78-84.

- Barnes, P. J. (2011). Sir David Jack: an extraordinary drug discoverer and developer. British Journal of Pharmacology, 162(6), 1237-1241.

- Freudenmann, R. W., Öxler, F., & Bernschneider-Reif, S. (2006). The origin of MDMA (ecstasy) revisited: the true story reconstructed from the original documents. Addiction, 101(9), 1241-1245.

- EBSCO. (n.d.). Ephedrine. Research Starters.

- Loza-Mejía, M. A., & Padrón, J. M. (2012). Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives. European Journal of Medicinal Chemistry, 58, 330-337.

-

History.com Editors. (2017). MDMA. History.com. Retrieved from [Link]

- BenchChem. (2025). Structure-Activity Relationship (SAR)

- Cunningham, C. W., et al. (2019). Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA). ACS Chemical Neuroscience, 10(6), 2735-2748.

- UCLA Department of Physics & Astronomy. (n.d.). Amphetamine Synthesis.

- Halberstadt, A. L., et al. (2019). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 10(2), 1195-1207.

-

Wikipedia contributors. (2024). Ephedrine. Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Herbal Reality. (2022). The history of ephedra: A powerful lung medicine from China. Retrieved from [Link]

-

Wikipedia contributors. (2024). Ephedra (plant). Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- ResearchGate. (2025). Discovery of a new family of bis-8-hydroxyquinoline substituted benzylamines with pro-apoptotic activity in cancer cells: Synthesis, structure-activity relationship, and action mechanism studies.

-

Kramer, S. (2018). Practical Synthesis of α-Substituted Primary Benzylamines. ChemistryViews. Retrieved from [Link]

- ResearchGate. (2013). Synthesis and structure–activity relationship of benzylamine supported platinum(IV) complexes.

- Kpoumie, C. L. (2020). Salbutamol: Historical Reality: A Saving Life In The Asthmatic; And Doping For The Sportsman. Auctores Journals.

- BenchChem. (2025). A Comparative Guide to the Synthesis of N-Substituted Benzylamines, Featuring 2-Amino-N-cyclohexyl-N-methylbenzylamine. BenchChem.

- BenchChem. (2025). comparative analysis of synthesis methods for substituted benzylamines. BenchChem.

-

Wikipedia contributors. (2024). Amphetamine. Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Bushby, P., & Bushby, H. (2020). Paediatric asthma: from acid to inhalers and biologics – a century of change. Archives of Disease in Childhood, 105(1), 87-92.

- Cazzola, M., et al. (2020). Salbutamol in the Management of Asthma: A Review. Molecules, 25(16), 3647.

- Erhardt, P. W. (1980). Benzylamine and Dibenzylamine Revisited. Syntheses of N-Substituted Aryloxypropanolamines Exemplifying a General Route to Second. The Journal of Organic Chemistry, 45(1), 105-112.

- Vicker, N., et al. (2019). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 24(10), 1957.

- ResearchGate. (n.d.). Biocatalytic synthesis of a range of substituted benzylamines mediated by Pp-SpuC.

- Yoon, T., et al. (2017). Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. Journal of Medicinal Chemistry, 60(22), 9181-9196.

- Google Patents. (n.d.). CN1219169A - Substituted benzylamines and their use for the treatment of depression.

- Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

-

Wikipedia contributors. (2024). Benzylamine. Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- ResearchGate. (n.d.). (A) Selected benzyl amine-containing examples of FDAapproved...

- ACS Publications. (n.d.). Benzylamines: synthesis and evaluation of antimycobacterial properties. Journal of Medicinal Chemistry.

- Nottingham ePrints. (2019). Design, synthesis and pharmacological evaluation of efficacy selective β2 adrenoceptor agonists.

- Baker, J. G. (2010). The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. British Journal of Pharmacology, 160(5), 1048-1061.

- StatPearls. (2025). Beta2-Agonists. NCBI Bookshelf.

- V, S., & S, A. (2020). Pharmacological similarities and differences between beta(2)-agonists.

- Bialer, M. (1993). Comparative pharmacokinetics of the newer antiepileptic drugs. Clinical Pharmacokinetics, 24(6), 441-452.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of the impurities found in methamphetamine synthesised from pseudoephedrine by reduction with hydriodic acid and red phosphorus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. The influence of R and S configurations of a series of amphetamine derivatives on quantitative structure-activity relationship models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN103113239B - Preparation method of ritodrine hydrochloride - Google Patents [patents.google.com]

- 8. 2,4,5-Trimethoxyamphetamine - Wikipedia [en.wikipedia.org]

- 9. Formetorex - Wikipedia [en.wikipedia.org]

- 10. Preparation method of ritodrine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 11. Synthesis of Ritodrine [jcpu.cpu.edu.cn]

- 12. Impurities in Methamphetamine Synthesized from Pseudoephedrine with HI/P - [www.rhodium.ws] [chemistry.mdma.ch]

- 13. Production - Methamphetamine Drug Threat Assessment [justice.gov]

- 14. scribd.com [scribd.com]

- 15. CN103113237B - Preparation method of ritodrine hydrochloride - Google Patents [patents.google.com]

- 16. synthesis [ch.ic.ac.uk]

- 17. Methylenedioxymethamphetamine [bionity.com]

- 18. CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. CN103396326A - Preparation method of ritodrine hydrochloride - Google Patents [patents.google.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. abis-files.deu.edu.tr [abis-files.deu.edu.tr]

- 24. Comparative 3D QSAR study on β1-, β2-, and β3-adrenoceptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Comparative pharmacokinetics of a new benzamide neuroleptic drug in rats, dogs and monkeys using a stable isotope technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Decoding the Structure of Abuse Potential for New Psychoactive Substances: Structure-Activity Relationships for Abuse-Related Effects of 4-Substituted Methcathinone Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]

- 28. [PDF] β2-Adrenergic receptors: Structure, regulation and signaling by partial and full agonists | Semantic Scholar [semanticscholar.org]

Theoretical properties of 3-chloro-5-(trifluoromethyl)benzylamine

An In-Depth Technical Guide to the Theoretical Properties of 3-Chloro-5-(trifluoromethyl)benzylamine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the theoretical properties, synthesis, reactivity, and potential applications of 3-chloro-5-(trifluoromethyl)benzylamine (CAS No: 400771-41-7). As a trifluoromethylated and chlorinated aromatic amine, this compound serves as a critical building block in medicinal chemistry and materials science. Its unique electronic and steric properties, imparted by the two meta-substituted electron-withdrawing groups, make it a valuable scaffold for the development of novel pharmaceuticals and functional materials. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind its chemical behavior and strategic application.

Core Molecular Profile and Physicochemical Properties

3-Chloro-5-(trifluoromethyl)benzylamine is a primary benzylamine derivative characterized by a benzene ring substituted with a chlorine atom and a trifluoromethyl (CF₃) group at the 3 and 5 positions, respectively. These substituents are potent electron-withdrawing groups that significantly modulate the molecule's physicochemical properties, including its basicity, lipophilicity, and metabolic stability.

The presence of the CF₃ group is a well-established strategy in modern drug design to enhance a molecule's pharmacological profile.[1] It can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable interactions, and enhance membrane permeability by increasing lipophilicity.[1] The chlorine atom further modifies the electronic landscape of the aromatic ring and provides an additional vector for molecular design.[2]

Table 1: Key Physicochemical Properties of 3-Chloro-5-(trifluoromethyl)benzylamine

| Property | Value | Source |

| CAS Number | 400771-41-7 | [3] |

| Molecular Formula | C₈H₇ClF₃N | [3][4] |

| Molecular Weight | 209.6 g/mol | [3] |

| Monoisotopic Mass | 209.02191 Da | [4] |

| Appearance | Clear, light green/yellow liquid | [3] |

| Predicted XlogP | 2.3 | [4] |

| InChIKey | GCLAXYMPBCHQIK-UHFFFAOYSA-N | [4] |

| SMILES | C1=C(C=C(C=C1C(F)(F)F)Cl)CN | [4] |

Strategic Synthesis Methodologies

The synthesis of 3-chloro-5-(trifluoromethyl)benzylamine can be approached through several established routes in organic chemistry. The choice of pathway often depends on the availability and cost of starting materials, desired purity, and scalability. The most logical and field-proven methods involve the transformation of functional groups on the 3-chloro-5-(trifluoromethyl)benzene scaffold.

Pathway A: Reductive Amination of Benzaldehyde

This is a highly efficient and widely used method for amine synthesis.[5] The process begins with 3-chloro-5-(trifluoromethyl)benzaldehyde, which undergoes condensation with an ammonia source to form an intermediate imine. This imine is then reduced in situ using a suitable reducing agent, such as sodium borohydride (NaBH₄) or catalytic hydrogenation, to yield the target primary amine. The one-pot nature of this reaction makes it highly attractive for process chemistry.

Pathway B: Reduction of Benzonitrile

Another robust method involves the chemical reduction of 3-chloro-5-(trifluoromethyl)benzonitrile.[6] Potent reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., borane dimethylsulfide) are effective for this transformation.[7] Alternatively, catalytic hydrogenation using catalysts like Raney Nickel can be employed, often under pressure, which can be a greener and more scalable approach.[8]

Pathway C: Nucleophilic Substitution of a Benzyl Halide